
Tris(dibenzylideneacetone)dipalladium(0)
Overview
Description
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃], CAS 51364-51-3) is a homoleptic palladium(0) complex coordinated to three dibenzylideneacetone (dba) ligands. Structurally, it consists of two palladium atoms bridged by three dba molecules, forming a trigonal planar geometry . It is a dark purple/brown crystalline solid with moderate solubility in organic solvents like toluene and dichloromethane .
Preparation Methods
Tris(dibenzylideneacetone)dipalladium(0) was first reported in 1970. It is synthesized by reacting dibenzylideneacetone with sodium tetrachloropalladate . The reaction typically involves the following steps:
- Dissolve dibenzylideneacetone in an organic solvent such as ethanol.
- Add sodium tetrachloropalladate to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen) at elevated temperatures.
- Recrystallize the product from chloroform to obtain the pure compound .
Chemical Reactions Analysis
Cross-Coupling Reactions
Pd₂(dba)₃ serves as a Pd(0) source for catalytic cycles in cross-coupling reactions, facilitating carbon-carbon and carbon-heteroatom bond formation.
Table 1: Key Cross-Coupling Reactions Catalyzed by Pd₂(dba)₃
Mechanistic Insights :
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Oxidative Addition : Pd(0) inserts into carbon-halogen bonds of aryl halides .
-
Transmetallation : Boron-zinc exchange (Suzuki/Negishi) or amine coordination (Buchwald) .
-
Reductive Elimination : Forms final C–C or C–N bonds, regenerating Pd(0) .
Arylation and Functionalization
Pd₂(dba)₃ enables selective functionalization of organic molecules.
Table 2: Arylation Reactions
Example :
-
Synthesis of 4-Methoxytriphenylamine :
Pd₂(dba)₃ (1 mol%), P(Bu)₃ (2 mol%), NaOBu, Toluene, 16h reflux → 65% yield .
Table 3: Cyclization Reactions
Carbon–Heteroatom Bond Formation
Pd₂(dba)₃ mediates C–S and C–O bond construction.
Table 4: Carbon–Heteroatom Bond Reactions
Reaction | Substrates | Conditions | Yield (%) | References |
---|---|---|---|---|
Epoxide Synthesis | Alkenes + Oxidants | O₂, AcOH, 50°C | 70–85 | |
Carbon–Sulfur Coupling | Thiols + Alkynes | DMSO, 80°C | 65–78 |
Asymmetric Catalysis
-
Trost Asymmetric Allylic Alkylation :
Chiral ligands + Pd₂(dba)₃ → enantioselective C–C bonds (e.g., 85% ee) .
Reaction Optimization Parameters
-
Ligand Effects : Bulky phosphines (e.g., BINAP, Xantphos) improve stability and selectivity .
-
Solvent Choice : Aromatic solvents (toluene) favor oxidative addition; polar aprotic solvents (DMF) accelerate transmetallation .
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Temperature : Most reactions proceed optimally between 80–120°C .
Table 5: Catalyst Loading Efficiency
Reaction Type | Pd₂(dba)₃ Loading (mol%) | Turnover Number (TON) |
---|---|---|
Suzuki Coupling | 0.5–1.0 | 500–1,000 |
Buchwald–Hartwig | 1.0–2.0 | 200–400 |
Limitations and Challenges
Scientific Research Applications
Catalytic Applications
Cross-Coupling Reactions
Pd(dba) is predominantly recognized for its catalytic efficiency in cross-coupling reactions, which are essential for constructing complex organic molecules. Key reactions include:
- Suzuki Coupling : This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides. The catalyst promotes the coupling through oxidative addition and subsequent reductive elimination steps .
- Buchwald-Hartwig Amination : This method allows for the coupling of amines with aryl halides to form anilines, which are crucial intermediates in pharmaceuticals and agrochemicals. The catalyst enhances the reaction's selectivity and efficiency .
- Heck Reaction : In this transformation, alkenes react with aryl halides in the presence of the catalyst to yield substituted alkenes, showcasing its versatility in organic synthesis .
Mechanistic Insights
The catalytic cycle typically involves:
- Oxidative Addition : The palladium(0) species reacts with an aryl halide to form a palladium(II) complex.
- Transmetalation : A boron compound (in Suzuki coupling) transfers its aryl group to the palladium center.
- Reductive Elimination : The final step regenerates the palladium(0) catalyst while forming the desired product.
Synthesis of Nanomaterials
Pd(dba) serves as a precursor for synthesizing nanosized palladium particles and other organometallic complexes. These nanoparticles have applications in catalysis, electronics, and as sensors due to their high surface area and reactivity .
Pharmaceutical Applications
Recent studies indicate that Pd(dba) may play a role in modulating biological pathways relevant to cancer therapy. Specifically, it has been shown to inhibit oncogenic signaling pathways such as STAT3, suggesting potential applications in developing anticancer agents .
Case Studies
Physical and Chemical Properties
Mechanism of Action
The mechanism by which tris(dibenzylideneacetone)dipalladium(0) exerts its effects involves the palladium center undergoing oxidative addition, followed by various catalytic cycles depending on the specific reaction. The palladium(0) center binds to substrates, facilitating bond formation and cleavage through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₅₁H₄₂O₃Pd₂
- Molecular weight: 915.72 g/mol
- Melting point: 152–155°C
- Applications: Catalyst for cross-coupling reactions (Suzuki, Heck, Sonogashira) . Precursor for synthesizing palladium nanomaterials and organometallic complexes . Anticancer agent targeting STAT3, N-myristoyltransferase-1, and other oncogenic pathways .
Comparison with Similar Palladium Complexes
Structural and Functional Differences
The table below contrasts [Pd₂(dba)₃] with analogous palladium complexes:
Property | [Pd₂(dba)₃] | [Pd(dba)₂] | Pd(PPh₃)₄ | Pd(OAc)₂ |
---|---|---|---|---|
Oxidation State | 0 | 0 | 0 | +2 |
Ligands | 3 dba ligands | 2 dba ligands | 4 triphenylphosphine (PPh₃) | 2 acetate (OAc) ligands |
Solubility | Moderate in organic solvents | Similar to [Pd₂(dba)₃] | Low in polar solvents | Soluble in polar aprotic solvents |
Stability | Air-stable | Less stable than [Pd₂(dba)₃] | Air-sensitive | Stable under inert conditions |
Catalytic Activity | Moderate, ligand displacement | Lower activity | High reactivity in couplings | Requires reduction to Pd(0) |
Key Applications | Cross-coupling, cancer therapy | Lab-scale catalysis | High-yield couplings | Precursor for Pd nanoparticles |
Catalytic Performance
Reaction Efficiency :
- [Pd₂(dba)₃] outperforms [Pd(dba)₂] in Heck and Suzuki reactions due to higher ligand lability, facilitating active Pd(0) species generation .
- Pd(PPh₃)₄ exhibits superior activity in Stille couplings but requires strict anaerobic conditions .
- In cyanation reactions, [Pd₂(dba)₃] achieves >90% yield with Zn(CN)₂, outperforming PdCl₂-based catalysts .
- Biological Activity: Unlike cisplatin (a Pt(II) drug), [Pd₂(dba)₃] inhibits STAT3 signaling and tumor metastasis in hepatocellular carcinoma and multiple myeloma without significant toxicity . Pd(OAc)₂ lacks direct anticancer efficacy but is used to synthesize cytotoxic Pd nanoparticles .
Stability and Handling
- [Pd₂(dba)₃] is preferred for industrial applications due to its air stability and ease of storage .
- Pd(PPh₃)₄ degrades rapidly in air, limiting its use to controlled environments .
Biomedical Research
- Anticancer Mechanisms: Downregulates STAT3 phosphorylation, suppressing tumor growth in xenograft models . Inhibits N-myristoyltransferase-1, disrupting melanoma proliferation .
- Synergy with Nanomaterials: Enhances drug delivery efficiency in polymer bulk-heterojunction solar cells and nanorods .
Biological Activity
Tris(dibenzylideneacetone)dipalladium(0), commonly referred to as Tris DBA, is an organometallic compound that has garnered significant attention in the field of cancer research due to its biological activity, particularly its role in inhibiting tumor progression. This article delves into the biological mechanisms of Tris DBA, its effects on various cancer types, and relevant research findings.
Chemical Structure and Properties
Tris DBA is a complex of palladium(0) with dibenzylideneacetone (dba). It appears as a dark purple/brown solid and is moderately soluble in organic solvents. The structure consists of two palladium atoms coordinated by three dba ligands, which can easily be displaced, making it useful as a homogeneous catalyst in organic synthesis .
Inhibition of STAT3 Signaling Pathway
One of the primary mechanisms through which Tris DBA exerts its biological effects is by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is an oncogenic transcription factor frequently activated in various cancers, including hepatocellular carcinoma (HCC) and multiple myeloma (MM). Persistent activation of STAT3 promotes cell proliferation, survival, and metastasis .
Key Findings on STAT3 Inhibition:
- Reduction in Cell Viability : Tris DBA treatment led to decreased cell viability in HCC and MM cells by inducing apoptosis and inhibiting IL-6-induced STAT3 activation .
- Alteration of Phosphorylation States : The compound downregulated the phosphorylation of upstream kinases involved in the STAT3 pathway (e.g., JAK1, JAK2, Src), thus impairing STAT3 activation .
- Nuclear Translocation Inhibition : Tris DBA inhibited the nuclear localization of STAT3, preventing it from binding to DNA and activating target genes associated with tumor progression .
Biological Activity Against Cancer
Tris DBA has shown promising results in various preclinical studies targeting different cancer types:
1. Hepatocellular Carcinoma (HCC)
In HCC models, Tris DBA demonstrated significant antitumor activity by:
- Inhibiting Tumor Growth : In vivo studies indicated that administration of Tris DBA resulted in reduced tumor volume and weight compared to control groups .
- Mechanistic Insights : The compound was found to upregulate SHP2 expression, which is crucial for dephosphorylating STAT3, further supporting its role as a STAT3 inhibitor .
2. Multiple Myeloma (MM)
Tris DBA's efficacy was also evaluated in MM:
- Cytotoxic Effects : It exhibited an additive cytotoxic effect when used in combination with proteasome inhibitors like bortezomib .
- Impact on Cell Migration : The compound significantly suppressed cell migration and invasion capabilities in MM cells .
Research Case Studies
Several studies have highlighted the biological activity of Tris DBA:
Q & A
Basic Questions
Q. What are the key structural and physicochemical properties of Tris(dibenzylideneacetone)dipalladium(0)?
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a Pd(0) complex with a molecular formula of C₅₁H₄₂O₃Pd₂ and a molecular weight of 915.73 g/mol . It appears as a dark green-to-black crystalline powder, is air-sensitive, and often supplied as a chloroform adduct (Pd₂(dba)₃·CHCl₃) . The compound melts at 152–155°C and is sparingly soluble in non-polar solvents but stable under inert conditions . Key spectroscopic data (e.g., NMR, IR) confirm its structure, with Pd centers coordinated to the alkene groups of three dba ligands .
Q. How is Pd₂(dba)₃ synthesized and purified for laboratory use?
Pd₂(dba)₃ is typically synthesized by reducing sodium tetrachloropalladate (Na₂PdCl₄) with dibenzylideneacetone (dba) in ethanol under nitrogen, followed by recrystallization from chloroform to yield the adduct . Purity (>75% by TLC) is achieved via column chromatography or repeated crystallization. Impurities, such as residual Pd(II) species, can be removed by washing with ethanol . Researchers should verify purity using elemental analysis or NMR to ensure catalytic efficiency .
Q. What are the primary catalytic applications of Pd₂(dba)₃ in organic synthesis?
Pd₂(dba)₃ is widely used as a Pd(0) source in cross-coupling reactions, including:
- Suzuki-Miyaura coupling (aryl boronic acids with aryl halides) .
- Buchwald-Hartwig amination (C–N bond formation) .
- Negishi coupling (organozinc reagents with aryl halides) .
- Asymmetric allylic alkylation with chiral ligands (e.g., BINAP) .
Its efficacy stems from the labile dba ligands, which facilitate ligand exchange with substrates or phosphine co-catalysts .
Q. What safety precautions are necessary when handling Pd₂(dba)₃?
Pd₂(dba)₃ is classified under H351 (suspected carcinogen) and requires:
- Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Use in a fume hood to prevent inhalation of dust .
- Storage in air-tight, light-resistant containers under inert gas (e.g., argon) .
Discrepancies exist in safety some sources label it non-hazardous, while others highlight chronic toxicity . Always consult updated SDS and institutional guidelines.
Advanced Research Questions
Q. How can Pd₂(dba)₃ be characterized to confirm purity and structural integrity?
Key methods include:
- ¹H/¹³C NMR : Peaks for dba ligands (e.g., δ 7.26–6.82 ppm for aromatic protons) .
- X-ray crystallography : Confirms the Pd–alkene coordination geometry and adduct formation (e.g., Pd₂(dba)₃·CHCl₃) .
- Elemental analysis : Verifies Pd content (20.9–23.2%) and absence of residual solvents .
- TLC monitoring : Used during synthesis to track byproducts (e.g., Rf values in ethyl acetate/hexane) .
Q. How do ligand modifications influence the catalytic activity of Pd₂(dba)₃?
Pd₂(dba)₃ often requires ancillary ligands (e.g., SPhos, BINAP) to enhance stability and selectivity:
- Bulky phosphines (e.g., XPhos) improve turnover in aryl chloride couplings by stabilizing Pd(0) intermediates .
- Chiral ligands enable asymmetric catalysis (e.g., Trost allylic alkylation) .
- NHC ligands increase thermal stability for high-temperature reactions .
Ligand choice should align with substrate steric/electronic demands and reaction mechanism (e.g., oxidative addition vs. transmetallation) .
Q. What mechanistic insights explain Pd₂(dba)₃’s role in cross-coupling cycles?
Pd₂(dba)₃ operates via a Pd(0)/Pd(II) catalytic cycle :
Oxidative addition : Pd(0) reacts with aryl halides to form Pd(II) intermediates.
Transmetallation : Organometallic reagents (e.g., boronic acids, zinc) transfer substituents to Pd(II).
Reductive elimination : C–C or C–X bond formation regenerates Pd(0) .
The dba ligands dissociate during catalysis, allowing active Pd centers to engage substrates. In situ ligand exchange with phosphines accelerates rate-determining steps .
Q. How can researchers address contradictions in catalytic performance data?
Discrepancies in reaction yields or selectivity may arise from:
- Pd purity : Impurities (e.g., PdCl₂) reduce activity. Pre-purification via recrystallization is critical .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor oxidative addition, while ethers stabilize Pd(0) .
- Ligand loading : Sub-stoichiometric phosphine ratios (1–5 mol%) optimize cost and efficiency .
Systematic screening (e.g., DoE) of variables (temperature, base, ligand) is recommended to resolve inconsistencies .
Q. What strategies improve the stability of Pd₂(dba)₃ in air-sensitive reactions?
- Schlenk techniques : Use degassed solvents and inert atmospheres to prevent Pd oxidation .
- Stabilizing additives : Additives like TBAB (tetrabutylammonium bromide) prolong catalyst lifetime in aqueous media .
- Low-temperature storage : Store at –20°C under argon to minimize decomposition .
Q. Data Contradictions and Recommendations
- Safety classifications vary: Some SDS sheets (e.g., ECHA) list H351, while others omit hazards . Assume toxicity and follow strict handling protocols.
- Catalytic efficiency : Discrepancies in Pd content (17.5–23.2%) across suppliers impact reactivity. Source high-purity (>97%) Pd₂(dba)₃ for reproducible results .
Properties
IUPAC Name |
1,5-diphenylpenta-1,4-dien-3-one;palladium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPYTURSJDMMMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H42O3Pd2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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